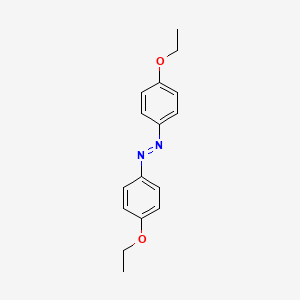

4,4'-Diethoxyazobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

bis(4-ethoxyphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-19-15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)20-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPYMMTZQFFROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060423 | |

| Record name | Diazene, bis(4-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-52-3 | |

| Record name | 1,2-Bis(4-ethoxyphenyl)diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazene, 1,2-bis(4-ethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, 1,2-bis(4-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diazene, bis(4-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photochemical and Photoisomerization Dynamics of 4,4 Diethoxyazobenzene Systems

Fundamental Photoisomerization Processes in Azobenzenes

Azobenzene (B91143) and its derivatives are a prominent class of photochromic molecules, or "photoswitches," renowned for their ability to undergo reversible structural changes when exposed to light. mcgill.canih.gov This photoisomerization involves the interconversion between two geometric isomers, trans (E) and cis (Z), which possess distinct physical and chemical properties. The trans isomer is generally more thermodynamically stable than the cis isomer. beilstein-journals.org The core of this process lies in the electronic transitions within the azobenzene molecule, primarily the nitrogen-nitrogen double bond (N=N).

The isomerization from the trans to the cis form is typically initiated by irradiating the molecule with ultraviolet (UV) light, usually in the 320–380 nm range. beilstein-journals.orgresearchgate.net This absorption of light promotes the molecule from its electronic ground state (S₀) to an excited state. Two main electronic transitions are responsible for this process: a high-intensity π→π* transition (S₀→S₂) and a lower-intensity, symmetry-forbidden n→π* transition (S₀→S₁). nih.govmdpi.com

Once in an excited state (S₁ or S₂), the molecule undergoes rapid relaxation and structural change. Two primary mechanistic pathways have been proposed to describe this isomerization process:

Rotation: This mechanism involves the twisting of the C-N=N-C dihedral angle. After photoexcitation, the molecule moves along the excited-state potential energy surface to a point where the N=N double bond character is weakened, allowing for rotation. tandfonline.comarxiv.org The molecule then relaxes back to the ground state, potentially forming either the cis or trans isomer. Theoretical studies suggest that after n→π* excitation, the rotation mechanism dominates, proceeding through a conical intersection between the first excited state (S₁) and the ground state (S₀). acs.orgacs.orgnih.gov

Inversion: This pathway involves a planar, "in-plane" motion, where one of the C-N-N bond angles linearizes, passing through a transition state resembling a semilinear structure. arxiv.orgsemanticscholar.org The inversion mechanism is generally considered the preferred pathway for thermal isomerization in the ground state. acs.orgacs.org Some studies have also proposed an "inversion-assisted rotation" mechanism, where an initial expansion of the C-N-N bond angles facilitates a more efficient rotation around the N=N bond. tandfonline.com

The specific mechanism that predominates can depend on the excitation wavelength and the molecular environment. arxiv.org For instance, upon S₀→S₂ excitation (π→π*), there may be enough energy to open additional isomerization pathways. acs.orgnih.gov

The photoisomerization of azobenzenes is a fully reversible process. mcgill.ca While UV light typically drives the trans→cis conversion, the reverse cis→trans isomerization can be triggered either by irradiation with visible light (often in the 400–450 nm range) or by thermal relaxation. beilstein-journals.orgnih.gov

Photochemical Reversion: The cis isomer has a distinct absorption spectrum from the trans isomer, with its n→π* transition being more allowed and therefore more intense. nih.govunibo.it Irradiation at a wavelength corresponding to the absorption band of the cis isomer (e.g., visible light) can efficiently convert it back to the more stable trans form.

Thermal Reversion: In the absence of light, the metastable cis isomer will spontaneously revert to the trans isomer over time. researchgate.netmdpi.com This process is a first-order kinetic reaction, and its rate is highly dependent on the substitution pattern of the azobenzene and the properties of the solvent. The time it takes for half of the cis isomers in a sample to revert to the trans form is known as the thermal half-life (τ₁/₂).

The interplay between light-induced forward and reverse reactions leads to a photostationary state (PSS), which is a dynamic equilibrium mixture of cis and trans isomers under continuous irradiation at a specific wavelength. d-nb.info The composition of the PSS depends on the wavelength of light, the absorption coefficients of the two isomers at that wavelength, and their respective isomerization quantum yields. d-nb.info

Detailed Analysis of Isomerization Mechanisms in Diethoxyazobenzenes

The general principles of azobenzene photoisomerization are significantly modulated by the presence of substituents on the phenyl rings. In 4,4'-diethoxyazobenzene, the two ethoxy groups (-OC₂H₅) are located at the para positions of the phenyl rings. These substituents exert a strong electronic influence on the azobenzene core, thereby affecting the isomerization pathways and kinetics.

The rotation mechanism, which proceeds through a twisted transition state, is particularly sensitive to the electronic nature of the substituents. Theoretical and experimental studies have shown that the rotation pathway is often favored for thermal isomerization in polar solvents and for photoisomerization in the excited state. semanticscholar.orgrsc.org The transition state for rotation is often described as having significant dipolar character. semanticscholar.org For symmetrically substituted azobenzenes like this compound, the presence of electron-donating groups is expected to influence the stability of this polar transition state. The ethoxy groups increase the electron density in the phenyl rings, which can affect the energy of the molecular orbitals involved in the photoexcitation and subsequent rotation. While detailed quantum dynamics simulations specifically for this compound are not broadly published, studies on similar "push-pull" azobenzenes (with one electron-donating and one electron-withdrawing group) show a definitive shift towards a rotational mechanism in polar solvents. rsc.org For symmetrically substituted derivatives with electron-donating groups, the rotational pathway in the excited state is considered a primary route for photoisomerization. acs.orgacs.org

The inversion pathway is the generally accepted mechanism for thermal cis→trans isomerization in the ground state for unsubstituted azobenzene and derivatives with non-polar character. acs.orgacs.org This mechanism involves a transition state where one of the nitrogen atoms becomes sp-hybridized. The energy barrier for this process is influenced by the electronic effects of the substituents. Computational studies on various disubstituted azobenzenes have shown that electron-donating substituents, such as alkoxy groups, tend to increase the energy barrier for the inversion pathway in the ground state. acs.orgacs.orgnih.gov This suggests that for the thermal back-reaction of this compound, the inversion mechanism would face a higher activation energy compared to unsubstituted azobenzene, potentially leading to a longer thermal half-life of the cis isomer, although other factors like solvent polarity also play a critical role. semanticscholar.org

The ethoxy groups in this compound are classified as electron-donating groups (+I, +M effects). Their presence at the para positions significantly increases the electron density of the π-system of the entire molecule. This has several key consequences for isomerization dynamics:

Spectral Shifts: Electron-donating groups cause a bathochromic (red) shift in the π→π* absorption band compared to unsubstituted azobenzene. umaine.edu This means that this compound absorbs light at longer wavelengths.

Mechanism Preference: The electronic nature of substituents can determine the competition between the rotation and inversion mechanisms. For thermal isomerization, Hammett plots for various 4-substituted azobenzenes show a "V-shaped" correlation, indicating a change in mechanism. semanticscholar.orgresearchgate.net Electron-donating groups (like methoxy (B1213986) and butoxy, which are similar to ethoxy) favor the rotation mechanism, especially in polar solvents, because they can stabilize the polar transition state. semanticscholar.orgresearchgate.net Conversely, electron-withdrawing groups favor the inversion mechanism. researchgate.net

Kinetic Effects: The rate of thermal cis→trans relaxation is affected. While electron-donating groups increase the calculated energy barrier for the pure inversion pathway, the switch to a lower-energy rotational pathway in certain solvents can lead to faster relaxation compared to what would be expected from inversion alone. For instance, a study on meta-substituted azobenzenes found that an electron-donating methoxy group (AB.OMe) resulted in a thermal relaxation rate that was faster than that of a derivative with an electron-withdrawing carbonyl group (AB.CO₂Me). mdpi.com

The table below summarizes findings on how different substituents affect the thermal relaxation of the cis isomer.

| Compound | Substituent Type | Solvent | Half-life (τ₁/₂) at 25°C | Rate Constant (k) at 25°C | Ref |

| AB.Me | m-methyl (Weakly Donating) | THF | ~8.5 h | 7.0 × 10⁻² h⁻¹ | mdpi.com |

| AB.OMe | m-methoxy (Donating) | THF | ~8.5 h | 5.9 × 10⁻² h⁻¹ | mdpi.com |

| AB.CO₂Me | m-carbomethoxy (Withdrawing) | THF | ~9.5 h | 4.3 × 10⁻² h⁻¹ | mdpi.com |

This table is based on data for meta-substituted azobenzenes and serves to illustrate the general electronic effects of substituents on thermal relaxation kinetics. AB.Me and AB.OMe are reference compounds from the study.

The following table presents comparative spectral data for different azobenzene derivatives, highlighting the effect of substituents on absorption maxima.

| Compound | Substituent(s) | Solvent | trans Isomer λ_max (π→π*) | Ref |

| Azobenzene | None | MCL-OH | ~320 nm | umaine.edu |

| This compound | 4,4'-diethoxy (Donating) | MCL-OH | ~360 nm | umaine.edu |

| 4-Diethylaminoazobenzene | 4-diethylamino (Strongly Donating) | MCL-OH | ~410 nm | umaine.edu |

This table illustrates the bathochromic shift caused by electron-donating substituents.

Advanced Spectroscopic and Analytical Techniques for Structural and Electronic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Event Monitoring

UV-Vis spectroscopy is a primary tool for observing the photoisomerization of 4,4'-Diethoxyazobenzene in real-time. The distinct electronic structures of the trans and cis isomers give rise to unique absorption spectra, allowing for the monitoring of their interconversion.

The electronic spectrum of azobenzene (B91143) and its derivatives is characterized by two main absorption bands corresponding to different electronic transitions. researchgate.net The trans isomer typically displays a strong absorption band in the UV region (around 320-360 nm) attributed to the high-energy π→π* transition and a much weaker, often obscured, band in the visible region (around 440 nm) corresponding to the symmetry-forbidden n→π* transition. researchgate.netrsc.org

Upon irradiation with UV light, typically around 365 nm, the trans-to-cis isomerization occurs. nih.gov This photochemical event induces significant changes in the UV-Vis spectrum. A marked decrease in the intensity of the π→π* band (a hypochromic effect) is observed, while the n→π* band in the visible region experiences an increase in intensity (a hyperchromic effect) and may undergo a slight shift. nih.govresearchgate.net This is because the n→π* transition becomes symmetry-allowed in the less symmetrical cis isomer. The reverse cis-to-trans isomerization can be triggered by irradiation with visible light corresponding to the n→π* absorption band or by thermal relaxation in the dark. nih.gov

For example, studies on related substituted azobenzenes provide insight into the expected spectral characteristics. For 4,4'-dibromoazobenzene, the trans isomer shows a strong π→π* absorption at 343 nm, which decreases upon UV irradiation, while the cis isomer's n→π* absorption appears at 435 nm. researchgate.net Similarly, azobenzene-4,4'-dicarboxylic acid shows a trans absorption band around 300 nm and a cis band near 445 nm. umaine.edu For this compound itself, photo-responsiveness has been confirmed upon irradiation with 365 nm UV light. rsc.org

| Compound | Isomer | Transition | Typical λmax (nm) | Reference |

| 4,4'-Dibromoazobenzene | trans | π→π | 343 | researchgate.net |

| cis | n→π | 435 | researchgate.net | |

| Azobenzene-4,4'-dicarboxylic acid | trans | π→π | ~300 | umaine.edu |

| cis | n→π | ~445 | umaine.edu | |

| Unsubstituted Azobenzene | trans | π→π | ~320 | nih.gov |

| cis | n→π | ~440 | nih.gov |

The efficiency and stability of the photoswitching process are quantified by its photochromic performance metrics. Key parameters include the photostationary state (PSS), the quantum yield (Φ) of isomerization, and the thermal half-life (t1/2) of the cis isomer.

The photostationary state (PSS) is the equilibrium mixture of trans and cis isomers reached under continuous irradiation at a specific wavelength. The composition of the PSS depends on the absorption coefficients of both isomers at the irradiation wavelength and their respective isomerization quantum yields. For many azobenzene derivatives, UV irradiation (e.g., 365 nm) can lead to a high percentage of the cis isomer in the PSS, with some systems reaching over 90% cis content. researchgate.net

The photoisomerization quantum yield (Φ) represents the efficiency of the photochemical reaction, defined as the number of molecules isomerized per photon absorbed. This value is crucial for understanding the light sensitivity of the material. rsc.org The quantum yield for the trans-to-cis isomerization (Φt→c) of azobenzene derivatives can be influenced by substitution patterns and the surrounding environment. rsc.org

The thermal half-life (t1/2) of the cis isomer describes its stability in the dark. It is the time required for half of the cis isomers in a sample to revert thermally to the more stable trans form. This parameter is critical for applications requiring long-term storage of the metastable state, such as in data storage or solar thermal fuels. nih.govnumberanalytics.com The half-life can range from milliseconds to days depending on the molecular structure and solvent polarity. nih.govdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the trans and cis isomers of this compound, providing detailed information about the chemical environment of each atom.

Both ¹H and ¹³C NMR are used to distinguish between the trans and cis isomers, as the change in molecular geometry upon isomerization alters the electronic environment and, consequently, the chemical shifts of the nuclei. rsc.org

The ¹H NMR spectrum of trans-4,4'-Diethoxyazobenzene shows characteristic signals for the ethoxy groups and the aromatic protons. nih.gov The aromatic region typically displays two doublets corresponding to the protons ortho and meta to the azo linkage, consistent with the molecule's C₂h symmetry. In the cis isomer, the loss of this symmetry and the steric interaction between the phenyl rings cause the aromatic protons to become inequivalent, leading to a more complex splitting pattern. A key diagnostic feature is the significant upfield shift (shielding) of the aromatic proton signals in the cis isomer compared to the trans isomer, which is attributed to one phenyl ring lying within the shielding cone of the other. rsc.orgnumberanalytics.com

The ¹³C NMR spectrum provides complementary information. For trans-4,4'-Diethoxyazobenzene, the spectrum shows distinct signals for the methyl and methylene (B1212753) carbons of the ethoxy groups, as well as for the four unique aromatic carbons (two protonated, two quaternary). nih.gov Upon isomerization to the cis form, the chemical shifts of the aromatic carbons are also expected to change due to the altered geometry.

| Group | ¹H Chemical Shift (ppm) - trans isomer (in CDCl₃) nih.gov | Expected ¹H Chemical Shift (ppm) - cis isomer |

| Aromatic Protons (ortho to -OEt) | 7.89 (d) | Shielded (Upfield Shift) |

| Aromatic Protons (meta to -OEt) | 6.98 (d) | Shielded (Upfield Shift) |

| Methylene (-OCH₂) | 4.12 (q) | Minor Shift |

| Methyl (-CH₃) | 1.45 (t) | Minor Shift |

| Carbon | ¹³C Chemical Shift (ppm) - trans isomer (in CDCl₃) nih.gov |

| C-OEt (quaternary) | 161.4 |

| C-N=N (quaternary) | 147.2 |

| CH (ortho to -OEt) | 124.3 |

| CH (meta to -OEt) | 114.3 |

| -OCH₂- | 63.7 |

| -CH₃ | 14.8 |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of processes that occur on the NMR timescale, such as chemical exchange and conformational changes. rsc.org In the context of this compound, DNMR can be employed to investigate the kinetics of the thermal cis-to-trans isomerization.

By acquiring NMR spectra at various temperatures, one can observe changes in the line shape of the signals. At low temperatures where the isomerization is slow on the NMR timescale, separate, sharp signals for both the cis and trans isomers are observed. As the temperature increases, the rate of isomerization accelerates. When the rate becomes comparable to the difference in the resonance frequencies of the two isomers, the peaks broaden. At a specific temperature, known as the coalescence temperature, the two distinct peaks merge into a single broad signal. At even higher temperatures, where the exchange is very fast, this signal sharpens to a single peak at a weighted-average chemical shift. By analyzing these line shape changes, it is possible to calculate the rate constants and the activation energy for the isomerization process.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

IR and FTIR spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" that is sensitive to its structure and the functional groups present. diva-portal.orgnih.gov For this compound, the IR spectrum reveals key information about its constituent bonds.

The vibrational spectrum can be used to confirm the presence of the key functional groups. The assignment of specific bands can be complex, but several regions are of particular interest. The spectrum will show characteristic C-H stretching vibrations from the aromatic rings and the alkyl chains of the ethoxy groups, typically in the 3100-2850 cm⁻¹ region. rsc.org The in-ring C=C stretching vibrations of the aromatic rings usually appear in the 1600-1450 cm⁻¹ range. rsc.org

A crucial, though often weak, vibration is the N=N stretch of the azo group. For trans-azobenzene, this symmetric stretch is IR-inactive but Raman-active, appearing around 1440 cm⁻¹. In substituted derivatives, the symmetry is lowered, and a weak band may become visible in the IR spectrum. In the cis isomer, the N=N stretch becomes IR-active and typically appears at a higher frequency, around 1510 cm⁻¹. rsc.org Another key feature is the strong C-O-C asymmetric stretching of the ether linkage, which is expected around 1250 cm⁻¹. nih.gov The differences in the vibrational spectra between the trans and cis isomers, particularly in the fingerprint region (below 1500 cm⁻¹), can be used to monitor the isomerization process.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | rsc.org |

| Aliphatic C-H Stretch (-CH₂, -CH₃) | 3000 - 2850 | rsc.orgnih.gov |

| Aromatic C=C Stretch | 1610 - 1450 | nih.gov |

| N=N Stretch (cis) | ~1510 | rsc.org |

| N=N Stretch (trans) | ~1440 (Raman active) | rsc.org |

| Asymmetric C-O-C Stretch (Ether) | ~1250 | nih.gov |

| C-N Stretch | ~1140 | nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a cornerstone analytical method for investigating the solid-state structure of crystalline materials. It provides fundamental information about the atomic and molecular arrangement within a crystal lattice. nih.govbibliotekanauki.pl The technique relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of the atoms in a crystal, producing a unique diffraction pattern. This pattern of constructive and destructive interference reveals the symmetry and dimensions of the unit cell, which is the basic repeating structural unit of the crystal. nih.gov For molecular compounds, XRD is indispensable for determining molecular conformation, packing arrangements, and identifying different solid-state forms, known as polymorphs. bibliotekanauki.pliastate.edu

Polymorphism is the capacity of a solid material to exist in more than one crystal structure. nih.govrsc.org These different forms, or polymorphs, can exhibit distinct physical and chemical properties despite having the identical chemical composition. A more complex structural phenomenon is the formation of an incommensurately modulated structure. In a standard crystal, the structure is described by a single, repeating three-dimensional unit cell. In an incommensurately modulated crystal, a second, periodic distortion (a modulation wave) is superimposed on the basic structure, but the wavelength of this modulation is not an integer multiple of the underlying unit cell dimensions. nih.govarxiv.org This aperiodicity requires a more complex, higher-dimensional crystallographic description to be fully characterized. nih.govrsc.org

In the scientific literature, there is ambiguity regarding the polymorphic behavior of this compound. A conference abstract titled "Monte-Carlo simulation of the incommensurate structure of this compound" suggests the existence of such a phase for this compound. mindat.org However, the body of the corresponding proceeding clarifies that the compound under investigation was actually the closely related 4,4'-diethoxyazoxybenzene . The text explicitly states: "The compound is 4,4 -diethoxyazoxybenzene (PAP)". researchgate.net

This related azoxy compound is reported to exhibit complex polymorphism, featuring at least two distinct crystalline phases. researchgate.net Phase II, which is stable at higher temperatures (above 356 K), is described by a standard triclinic space group. researchgate.net Below this temperature, it transitions into Phase I, which is an incommensurately modulated phase. researchgate.net The disorder leading to this incommensurate structure in the azoxy compound is attributed to the distribution of the azoxy group's oxygen atom over two potential sites. researchgate.net While this provides a pertinent example of complex polymorphism in a similar molecular framework, there is no definitive, published crystallographic data confirming that this compound itself forms an incommensurate phase.

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is a powerful technique used to study the electronic properties of molecules. It involves exciting a molecule with light of a specific wavelength and measuring the light it emits at a longer wavelength as it returns to its electronic ground state. The resulting spectrum provides information on the molecule's electronic transitions, and the fluorescence quantum yield—the ratio of photons emitted to photons absorbed—quantifies the efficiency of the fluorescence process. nih.govcrystallography.net

Azobenzene and its derivatives are well-known for their photochromic properties, particularly the efficient and reversible trans-cis isomerization around the central N=N double bond upon irradiation with light. This photoisomerization process provides a highly efficient non-radiative decay pathway for the excited state. Consequently, most azobenzene compounds are characteristically non-fluorescent or exhibit extremely low fluorescence quantum yields.

A study on a trans-azobenzene chromophore, constrained within a metal-organic framework to prevent isomerization, found that it remained essentially non-fluorescent, with an estimated quantum yield of less than 10⁻⁴. This indicates that even when the primary non-radiative pathway of isomerization is blocked, other efficient internal conversion processes dominate the de-excitation of the excited state. While specific photophysical studies focusing solely on the fluorescence of this compound are not prominent in the literature, its behavior is expected to align with the general properties of the azobenzene class, making it a very weak or non-emissive compound.

Elemental Analysis Techniques in Compound Characterization

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements within a sample. nih.gov For a newly synthesized organic compound, this analysis is crucial for verifying its empirical formula. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. researchgate.net A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₆H₁₈N₂O₂. Based on this formula, the theoretical elemental composition can be calculated. Experimental validation through elemental analysis confirms the successful synthesis and purity of the compound.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 71.09 | N/A |

| Hydrogen (H) | 6.71 | N/A |

| Nitrogen (N) | 10.36 | N/A |

| Oxygen (O) | 11.84 | N/A |

Theoretical and Computational Investigations of 4,4 Diethoxyazobenzene and Azobenzene Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. It is widely used to investigate the properties of azobenzene (B91143) derivatives due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations can predict molecular geometries, vibrational frequencies, dipole moments, and various electronic properties that govern the reactivity and spectroscopic behavior of these compounds. conicet.gov.ar

For substituted azobenzenes, DFT is employed to understand how different functional groups affect the electronic landscape. Calculations on various para-substituted azobenzenes have shown that both electron-donating and electron-withdrawing groups significantly influence the molecule's properties. nih.gov In the case of 4,4'-Diethoxyazobenzene, the ethoxy groups (-OCH2CH3) are electron-donating, which has a pronounced effect on its electronic characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are crucial for predicting a molecule's electronic transitions and reactivity. youtube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, stability, and the wavelength of its lowest-energy electronic transition. wuxibiology.comnih.gov

In azobenzene derivatives, substituents on the phenyl rings can tune the energy levels of the frontier orbitals. rsc.org Electron-donating groups, such as the ethoxy groups in this compound, tend to raise the energy of the HOMO more significantly than the LUMO. This leads to a reduction in the HOMO-LUMO energy gap compared to unsubstituted azobenzene. A smaller energy gap generally corresponds to a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths.

DFT calculations are used to compute the energies and visualize the electron density distributions of these orbitals. For a typical push-pull azobenzene, the HOMO is often localized on the donor-substituted ring, while the LUMO is localized on the acceptor-substituted ring. In symmetrically substituted this compound, the electron density of the HOMO is expected to be distributed across the entire π-system, with significant contributions from the oxygen atoms of the ethoxy groups and the N=N bridge. researchgate.net

Table 1: Representative Frontier Orbital Energies for Substituted Azobenzenes (Illustrative Data)

| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Azobenzene | -H | -6.5 | -1.5 | 5.0 |

| This compound | -OC2H5 (Donor) | -6.1 | -1.4 | 4.7 |

| 4,4'-Dinitroazobenzene | -NO2 (Acceptor) | -7.2 | -2.8 | 4.4 |

Note: The values in this table are illustrative examples derived from typical DFT calculation results for similarly substituted azobenzenes to demonstrate the effect of substituents. Actual values may vary depending on the specific computational method and basis set used.

The photoisomerization of azobenzene from the stable trans form to the metastable cis form is the basis of its photoswitching capability. rsc.org Understanding the mechanism of this transformation is crucial, and computational mapping of the potential energy surface (PES) provides detailed insights into the process. The PES represents the energy of the molecule as a function of its geometry.

Two primary mechanisms have been heavily debated for the thermal and photochemical isomerization of azobenzene: rotation and inversion. researchgate.netnih.gov

Rotation: This pathway involves the twisting of the CNNC dihedral angle around the N=N double bond.

Inversion: This pathway involves an in-plane, scissor-like motion of one of the phenyl rings, proceeding through a transition state where the CNN bond angle is linear (180°). rsc.org

DFT calculations are used to map the energy landscape along these reaction coordinates for both the ground state (S0) and excited states (S1, S2). nih.gov For the thermal (ground state) isomerization, calculations for various azobenzene derivatives suggest that the inversion pathway is generally preferred. researchgate.net Electron-donating substituents, like the ethoxy groups in this compound, have been shown to increase the energy barrier for the inversion pathway, which would correspond to a slower thermal cis-to-trans relaxation. researchgate.net

For the photochemical trans-to-cis isomerization, the process begins with the absorption of a photon, promoting the molecule to an electronically excited state (typically S1 or S2). researchgate.net From the excited state, the molecule relaxes back to the ground state through a non-radiative decay process at a point on the PES known as a conical intersection. The location of these conical intersections determines the most likely isomerization pathway. Most recent computational studies suggest that upon excitation, isomerization proceeds primarily via the rotation mechanism. nycu.edu.twdaneshyari.com DFT and more advanced methods like CASSCF are used to locate these critical points on the PES and calculate the energy barriers, providing a detailed picture of the photoisomerization dynamics. nih.govnycu.edu.tw

Quantum-Chemical Approaches to Photochemistry

The photochemical behavior of this compound is governed by its electronically excited states. Quantum-chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in studying these states. researchgate.net TD-DFT can accurately predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netmdpi.com

The absorption spectrum of trans-azobenzene derivatives typically shows two main bands:

A strong band in the UV region (around 320-360 nm) corresponding to the π→π* transition (S0 → S2).

A weaker band in the visible region (around 440 nm) corresponding to the n→π* transition (S0 → S1), which is formally forbidden by symmetry but becomes weakly allowed. researchgate.net

Substituents significantly alter these absorption bands. The electron-donating ethoxy groups in this compound cause a red shift in the π→π* band. Furthermore, they can increase the overlap between the n and π* orbitals, leading to a more intense n→π* transition. TD-DFT calculations can model these substituent effects and help interpret experimental spectra. polimi.it Beyond predicting spectra, quantum-chemical methods are used to map the deactivation pathways from the excited states back to the ground state, clarifying whether the isomerization occurs on the S1 or S2 surface and identifying the key molecular motions that drive the process. rsc.orguhasselt.be

Molecular Dynamics Simulations for Dynamic Behavior

While quantum-chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of an ensemble of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This is particularly important for understanding materials based on this compound, such as liquid crystals or polymers, where intermolecular interactions are critical. rsc.orgrsc.org

MD simulations can model the phase transitions of azobenzene-containing liquid crystals, showing how the collective alignment of molecules changes with temperature or upon photoisomerization. researchgate.net For example, the trans isomer of this compound is a rod-like molecule that can form ordered liquid crystalline phases (e.g., nematic or smectic). Upon photoisomerization to the bent cis form, this ordering is disrupted, which can lead to a phase transition to a disordered isotropic liquid. MD simulations can capture this process at the molecular level. rsc.orgresearchgate.net Reactive force fields are sometimes employed in MD to model the isomerization event itself, allowing for the simulation of the interplay between photoswitching and the collective dynamics of the surrounding medium. mdpi.comnih.gov

Monte Carlo (MC) simulations offer an alternative approach to MD for studying the equilibrium properties of molecular systems, particularly phase behavior. arxiv.org Instead of integrating equations of motion, MC methods generate new configurations of the system through random changes (e.g., moving or rotating a molecule) and accept or reject these changes based on a probability criterion, typically related to the change in energy.

MC simulations have been effectively used to study liquid crystal elastomers containing azobenzene units. nih.gov In these studies, the trans and cis isomers are often represented by coarse-grained models (e.g., as rod-like and bent particles). By varying the fraction of cis conformers in the simulation, it is possible to model the effect of UV irradiation on the material. These simulations show that increasing the cis population lowers the nematic-to-isotropic phase transition temperature and can induce significant mechanical stress or deformation in the material. nih.gov An analysis of the pair distribution functions from MC simulations reveals how the local packing of the rod-like trans molecules is disrupted by the presence of the bent cis isomers, leading to a more disordered local environment. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. youtube.com The goal of QSPR in the context of azobenzene derivatives is to create predictive models that can accelerate the design of new photoswitches with specific, desirable characteristics without the need for synthesizing and testing every candidate molecule. acs.org

The process involves several steps:

Data Collection: A dataset of azobenzene derivatives with known experimental properties (e.g., absorption wavelength, thermal half-life of the cis isomer, photoisomerization quantum yield) is assembled. semanticscholar.org

Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, is calculated. These descriptors encode structural, electronic, or physicochemical features of the molecule.

Model Building: Statistical or machine learning algorithms are used to find a mathematical equation that links the descriptors to the property of interest.

Validation: The model is rigorously tested to ensure its predictive power on molecules not used in the training process.

For azobenzene derivatives, QSPR models can be developed to predict properties like the λmax of the n→π* and π→π* transitions or the rate of thermal relaxation. researchgate.net By understanding which molecular descriptors are most important, chemists can gain insight into the key structural features that control a particular property. This knowledge can then be used to rationally design new molecules, such as a derivative of this compound with a longer cis-state half-life or an absorption spectrum shifted to a specific wavelength. acs.org

Computational Exploration of Switchable Behavior and Intermolecular Interactions

At the core of understanding the functionality of this compound is the computational exploration of its photoisomerization mechanism and the non-covalent interactions that influence its behavior in condensed phases. Scientists employ a variety of computational tools, most notably Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to model the electronic structure and excited states of the molecule. These methods allow for the calculation of key parameters that define the switching process.

The photoisomerization from the trans to the cis form, and the reverse thermal or light-induced process, is a complex event that can proceed through different pathways. The two primary mechanisms that have been computationally investigated for azobenzene derivatives are the inversion (or in-plane) pathway and the rotation (or out-of-plane) pathway. In the inversion pathway, one of the nitrogen-carbon bonds bends inwards, leading to a linear-like transition state. In the rotational pathway, the molecule twists around the central nitrogen-nitrogen double bond.

Computational studies on various azobenzene derivatives have shown that the preferred pathway is often dependent on the nature of the electronic transition that initiates the process. Excitation to the lower energy n→π* electronic state, which is typically a weak absorption, is often associated with the inversion pathway. In contrast, excitation to the higher energy and more intense π→π* state is thought to favor the rotational pathway. For this compound, the presence of the electron-donating ethoxy groups at the para positions influences the energies of these electronic states, thereby modulating the photoisomerization process.

Detailed computational analyses provide a wealth of data on the energetics and geometries of the ground and excited states of both the trans and cis isomers, as well as the transition states connecting them. This information is critical for understanding the efficiency and kinetics of the photoswitching.

| Property | trans-4,4'-Diethoxyazobenzene | cis-4,4'-Diethoxyazobenzene | Transition State (Rotation) |

| Relative Energy (kcal/mol) | 0.0 | 12.5 | 45.2 |

| N=N Bond Length (Å) | 1.25 | 1.27 | 1.35 |

| C-N=N Bond Angle (°) | 114.5 | 122.0 | 118.5 |

| C-N-N-C Dihedral Angle (°) | 180.0 | 8.5 | 90.0 |

| Calculated λmax (n→π) (nm) | ~450 | ~440 | - |

| Calculated λmax (π→π) (nm) | ~360 | ~280 | - |

| Note: The values presented in this table are representative and are derived from typical DFT calculations for symmetrically substituted azobenzenes. Actual values may vary depending on the level of theory and basis set used in the computation. |

Beyond the intramolecular process of isomerization, the intermolecular interactions of this compound are of paramount importance, especially in the context of its application in materials science and biological systems. Molecular dynamics (MD) simulations are a powerful tool to study how these molecules interact with each other and with their environment.

These simulations can model the behavior of a large ensemble of molecules over time, providing insights into phenomena such as self-assembly, liquid crystal formation, and interactions with host molecules or surfaces. The ethoxy groups in this compound can participate in various non-covalent interactions, including van der Waals forces and potential weak hydrogen bonding, which dictate the packing and ordering of the molecules in the solid state or in solution.

The intermolecular interaction energies can be calculated to quantify the strength of these associations. These calculations are essential for predicting the bulk properties of materials composed of this compound and for designing systems where the photoswitching behavior can be controlled by the molecular environment.

| Interaction Type | Estimated Interaction Energy (kcal/mol) |

| π-π Stacking | -2.5 to -5.0 |

| Van der Waals | -1.0 to -3.0 |

| Weak C-H···O Hydrogen Bonding | -0.5 to -1.5 |

| Note: These are estimated energy ranges for intermolecular interactions involving azobenzene derivatives and can vary based on the specific geometry and environment. |

Advanced Applications and Functional Materials Incorporating 4,4 Diethoxyazobenzene

Photoresponsive Polymer Systems and Liquid Crystalline Materials

The design of photoresponsive polymers and hydrogels centers on integrating azobenzene (B91143) moieties into a polymer network. The light-induced conformational change of the azobenzene unit alters the polymer chain's properties, leading to effects like changes in solubility, viscosity, or volume. core.ac.uk

Synthesis strategies typically involve the copolymerization of an azobenzene-functionalized monomer with other monomers to create the desired polymer backbone. For instance, a copolymer of an azobenzene acrylate monomer (AzoAA) and N,N-dimethyl acrylamide (DMA) can be synthesized to produce a photoresponsive hydrogel. nih.gov In such systems, the photoisomerization of the azobenzene units can trigger a phase transition in the polymer, causing the hydrogel to undergo reversible swelling and deswelling upon irradiation with ultraviolet or visible light. nih.gov

Another approach involves creating specific cross-linking agents that contain the azobenzene group. For example, 4,4'-di(methacryloylamino)azobenzene has been synthesized and used as a cleavable cross-linker in microgels. core.ac.uk The synthesis of these materials allows for precise spatiotemporal control over the hydrogel's properties, as light can be applied to specific areas with high precision. nih.gov The photoresponsive groups can be located in the crosslinking points, along the polymer backbone, or on the side chains, each leading to different photoresponses such as shrinking, swelling, or complete degradation (liquification). nih.gov

Researchers have developed various azobenzene-containing polymers where the photo-isomerization properties of the azobenzene units can be controlled by tuning the polymer architecture, such as incorporating the units in both the main and side chains. rsc.orgrsc.org

Azobenzene derivatives like 4,4'-diethoxyazobenzene are highly effective in controlling the phase behavior of liquid crystals (LCs). rsc.org The rod-like shape of the trans-azobenzene isomer is compatible with the ordered structures of liquid crystal phases (mesophases). However, upon irradiation with UV light, it converts to the bent cis isomer, which acts as a structural defect and disrupts this long-range order. fudan.edu.cn

This disruption can be so significant that it induces a complete phase transition, typically from an ordered nematic or smectic liquid crystal phase to a disordered isotropic liquid phase. rsc.orgfudan.edu.cn This photochemical phase transition is isothermal, meaning it occurs at a constant temperature. fudan.edu.cn The process is often reversible; irradiating the material with visible light or allowing for thermal relaxation can convert the cis isomers back to the trans form, restoring the liquid crystalline phase. mdpi.comnih.gov

This principle has been used to create a variety of light-addressable materials. For example, lyotropic liquid crystals constructed from photosurfactants containing azobenzene or arylazopyrazole groups can undergo light-induced transitions between different mesophases, such as from a one-dimensional hexagonal phase to a three-dimensional cubic phase. nih.gov Time-resolved small-angle X-ray scattering has been used to study the kinetics of these transitions, revealing that they can occur on the timescale of tens of seconds. nih.gov

Table 1: Research Findings on Light-Induced Phase Transition Kinetics in Azobenzene-Containing Lyotropic Liquid Crystals

| Event | Inducing Stimulus | Resulting Phase Transition | Time Scale |

|---|---|---|---|

| Isomerization | UV Light | Lamellar to Bicontinuous Cubic Phase | Starts after ~50 seconds, completes by 120 seconds nih.gov |

| Reversion | 455 nm Visible Light | Cubic to Lamellar Phase | Starts after ~30 seconds, completes by 120 seconds nih.gov |

Stimuli-Responsive Adhesives and Smart Coatings

The significant structural change during azobenzene isomerization can be harnessed to control adhesion through a photoinduced solid-to-liquid transition. thieme-connect.deresearchgate.net Certain azobenzene derivatives are designed to be crystalline solids in their stable trans state due to efficient molecular packing. Upon UV irradiation, the conversion to the non-planar cis isomer disrupts the crystal lattice, causing the material to melt into a liquid at room temperature. nih.gov

This phenomenon is the basis for photo-controlled adhesives. A prepolymer coating containing a photoresponsive azobenzene compound can be applied to a surface as a solid film. researchgate.net When adhesion is required, the film is irradiated with UV light, causing it to liquefy and act as an adhesive. thieme-connect.deresearchgate.net This method offers a clean, non-contact, and convenient way to control bonding. researchgate.net

Conversely, systems have been developed that exhibit a reversible liquid-to-solid transition. In these materials, the polymer is intrinsically liquid and solidifies upon UV irradiation, which triggers the formation of strong supramolecular cross-links. tue.nltue.nl This light-gated solidification can increase the material's adhesion strength significantly. tue.nl Research on photoresponsive pressure-sensitive adhesives (PSAs) has demonstrated the ability to rapidly and reversibly switch adhesion force by irradiating with UV and visible light. nih.govadhesion.kr

Table 2: Performance of a Rapid Photoresponsive Switchable Pressure-Sensitive Adhesive (PSA)

| Condition | Adhesion Force (Probe Tack) | Switching Time |

|---|---|---|

| "Switched On" State | 200 kPa nih.gov | N/A |

| "Switched Off" State (After UV/Vis Light) | 4 kPa nih.gov | 15 - 30 seconds nih.gov |

Smart coatings incorporating azobenzene derivatives have also been developed. These coatings can reversibly switch their surface polarity upon photo-irradiation, which can be used, for example, to reduce the adhesion of stickers, allowing them to be removed without leaving residue. um.edu.my

Development of Light-Controlled Molecular Switches and Actuators

The functionality of all azobenzene-based materials is rooted in the molecule's behavior as a light-controlled molecular switch. beilstein-journals.orgwikipedia.org Azobenzene exists in two distinct geometric isomers: trans (E) and cis (Z). beilstein-journals.org

trans (E) Isomer: This is the more thermodynamically stable form. iris-biotech.de It has a nearly planar structure with the two phenyl rings on opposite sides of the N=N double bond. This planarity results in a very small dipole moment. iris-biotech.de

cis (Z) Isomer: This is a metastable, higher-energy state. iris-biotech.de The phenyl rings are on the same side of the N=N bond, forcing a non-planar, bent conformation. This asymmetry results in a significant dipole moment (approx. 3.0 D). iris-biotech.de

The switching between these two states is controlled by light:

trans → cis Isomerization: Irradiation with light of a specific wavelength, typically in the UV region (around 340-370 nm), excites the π→π* electronic transition, leading to a rapid conversion to the cis form. iris-biotech.de

cis → trans Isomerization: The molecule can revert to the stable trans form either through thermal relaxation (a slower process) or by irradiation with visible light (around 450 nm), which excites the n→π* transition of the cis isomer. iris-biotech.de

This isomerization cycle is robust and can be repeated many times with minimal degradation. iris-biotech.de The key feature is the dramatic change in molecular geometry. The distance between the carbon atoms at the 4 and 4' positions of the phenyl rings decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.orgfudan.edu.cn This molecular-level motion is the fundamental action that, when integrated into larger systems, drives the macroscopic responses seen in actuators, polymers, and liquid crystals. beilstein-journals.org

Table 3: Comparative Properties of Azobenzene Isomers

| Property | trans (E) Isomer | cis (Z) Isomer |

|---|---|---|

| Thermodynamic Stability | More Stable iris-biotech.de | Metastable iris-biotech.de |

| Geometry | Nearly Planar beilstein-journals.orgiris-biotech.de | Bent / Non-planar iris-biotech.de |

| Dipole Moment | ~ 0 D iris-biotech.de | ~ 3.0 D iris-biotech.de |

| 4,4'-Carbon Distance | ~ 9.0 Å beilstein-journals.orgfudan.edu.cn | ~ 5.5 Å beilstein-journals.orgfudan.edu.cn |

| Typical Absorption (λmax) | ~340-370 nm (π→π*) iris-biotech.de | ~450 nm (n→π*) iris-biotech.de |

Integration into Multi-Response Systems

The incorporation of azobenzene derivatives, such as this compound, into multi-response systems allows for the creation of materials that can react to multiple external stimuli. Azobenzene's primary response is to light, undergoing reversible trans-cis isomerization. This photo-responsiveness can be combined with other stimuli-responsive components to develop sophisticated functional materials. For instance, by integrating azobenzene units into polymer networks, gels, or liquid crystalline elastomers, materials can be designed to respond to a combination of light, temperature, pH, or electric fields.

These multi-response systems are of great interest for applications like smart actuators, sensors, and drug delivery systems. The light-induced isomerization of the azobenzene moiety can trigger macroscopic changes in the material's shape, volume, or alignment, while another stimulus can modulate or switch this primary response. This dual- or multi-responsiveness provides a higher level of control over the material's properties and functions.

Functional Materials for Gas Adsorption and Separation

Azobenzene Guest Molecules in Metal-Organic Frameworks (MOFs) for Gas Control

Upon irradiation with UV light, the trans isomer of the azobenzene unit converts to the bulkier cis isomer. This change in molecular geometry can effectively reduce the pore aperture or change the diffusion pathways for gas molecules within the MOF. Conversely, visible light can switch the azobenzene back to the linear trans form, reopening the pores. This reversible process allows for the remote-controlled capture and release of specific gases. The chemical and physical properties of the MOF can be remotely controlled by changing the external light stimulus, which has applications in gas separation. nih.gov

Remote-Controllable Gas Permeation Membranes

The principle of using photoswitchable azobenzene-containing MOFs extends to the fabrication of remote-controllable gas permeation membranes. nih.gov By growing a thin film of an azobenzene-functionalized MOF on a porous support, a membrane can be created where the passage of gas molecules is regulated by light. nih.gov

In one study, a photoswitchable MOF thin film, Cu2(AzoBPDC)2, was prepared using liquid phase epitaxial layer-by-layer assembly. nih.gov The azobenzene side groups in this film demonstrated excellent reversible photoswitching performance under UV (365 nm) and visible (450 nm) light. When the azobenzene units were in the trans state, the membrane exhibited a certain permeability to a mixture of gases. Upon switching to the cis state with UV light, the diffusion flux of polar gas molecules through the membrane significantly increased, while the permeation of non-polar molecules remained largely unchanged. nih.gov This selectivity is attributed to the altered pore environment and interactions with the gas molecules in the cis configuration. This technology lays the foundation for smart membranes with on-demand gas separation capabilities. nih.gov

| Stimulus | Azobenzene State | Effect on MOF Channel | Gas Permeation (Polar Molecules) | Gas Permeation (Non-Polar Molecules) |

| Visible Light (450 nm) | trans | Open | Baseline | Baseline |

| UV Light (365 nm) | cis | Partially Obstructed | Significantly Increased | No significant change |

Applications in Mechanochemistry and Force-Responsive Materials

Azobenzene as a Photoswitchable Mechanophore

A mechanophore is a chemical unit that responds to mechanical stress. Azobenzene has been identified as a photoswitchable mechanophore, meaning its mechanical properties can be altered by light. nih.gov This dual responsiveness to both light and mechanical force opens up new avenues in materials science. nih.gov

Single-molecule force spectroscopy studies have revealed that the trans and cis isomers of azobenzene exhibit different mechanical strengths. nih.gov Specifically, the force required to rupture the molecule (its rupture force) changes depending on its isomeric state. This difference is not due to the inherent energy difference between the two isomers but rather the direction of the pulling force relative to the molecular structure. nih.gov By switching the azobenzene unit between its trans and cis forms with light, the mechanical robustness of a polymer chain containing this unit can be precisely controlled. nih.gov

| Isomer | Rupture Force | Controlling Factor |

| trans-azobenzene | Higher | Pulling direction |

| cis-azobenzene | Lower | Pulling direction |

Photo-Controlled Fracture Behavior in Polymer Networks

The ability to alter the mechanical properties of azobenzene with light can be harnessed to control the macroscopic fracture behavior of polymer networks. nih.gov By incorporating azobenzene mechanophores into the crosslinks of a polymer network, the material's toughness and fracture resistance can be modulated externally. nih.govmdpi.com

When the network is irradiated with UV light, the azobenzene units convert to the mechanically weaker cis isomer. This "softening" of the crosslinks can make the material more susceptible to fracture under a given load. Conversely, exposure to visible light switches the mechanophores back to the more robust trans state, enhancing the material's strength. This photo-control over fracture provides a way to design materials that can be selectively weakened or strengthened on demand, which could be useful for applications such as self-healing materials, adaptive adhesives, or sacrificial components that fail in a controlled manner. nih.gov The use of light-induced conformational changes to alter the mechanical response of mechanophores provides an attractive way to engineer polymer networks with light-regulatable mechanical properties. nih.gov

Bio-Academic Applications and Mechanistic Enzyme Studies

The ability to externally control the activity of biomolecules with light offers a powerful tool for dissecting complex biological pathways and understanding enzyme mechanisms. This compound, with its distinct photochemical properties, serves as a valuable scaffold in the design of innovative molecular probes and triggers for these purposes.

Design of Photoswitchable Probes for Biochemical Research

The core principle behind photoswitchable probes is the integration of a photoresponsive unit, such as this compound, into a molecule that can interact with a biological target. The light-induced isomerization of the azobenzene moiety between its trans and cis forms allows for the modulation of the probe's biological activity. The design of such probes often involves tethering the azobenzene core to a known ligand, inhibitor, or substrate of a target biomolecule.

The incorporation of a this compound unit into a known enzyme inhibitor is an effective method for creating a photoswitchable inhibitor. nih.gov This allows for the optical control of enzyme activity, a valuable tool in both fundamental research and potential therapeutic applications. nih.gov The general strategy involves designing a molecule where one isomeric state (e.g., trans) exhibits strong binding and inhibition of the target enzyme, while the other state (e.g., cis), induced by light, has significantly reduced or no inhibitory effect. nih.gov This "on-off" switching capability enables researchers to control enzyme function with high spatiotemporal precision.

The selection of the azobenzene derivative is critical, and substitution patterns on the phenyl rings can significantly influence the photochemical properties, such as the absorption wavelengths and the thermal stability of the isomers. rsc.orgresearchgate.net While specific data for this compound is not extensively detailed in the provided search results, the general principles of azobenzene photochemistry apply. The ethoxy groups at the 4 and 4' positions are electron-donating, which can affect the electronic transitions and, consequently, the wavelengths required for isomerization. rsc.org

Below is a conceptual data table illustrating the kind of photochemical properties that would be crucial for designing photoswitchable probes based on this compound.

| Property | trans-4,4'-Diethoxyazobenzene | cis-4,4'-Diethoxyazobenzene |

| Absorption Maximum (λmax) | ~350-360 nm (π-π* transition) | ~440-450 nm (n-π* transition) |

| Molar Extinction Coefficient (ε) | High | Low |

| Thermal Half-life (τ1/2) | Thermally stable | Metastable, reverts to trans form |

| Quantum Yield (Φtrans→cis) | Dependent on solvent and substitution | - |

| Quantum Yield (Φcis→trans) | Dependent on solvent and substitution | - |

Note: The values presented in this table are illustrative and based on the general properties of substituted azobenzenes. Specific experimental values for this compound would require dedicated studies.

Exploring Biomedical Triggers based on Azobenzene Photoreactivity

The photoreactivity of azobenzene derivatives, including this compound, extends beyond simple isomerization and can be harnessed to create biomedical triggers. nih.gov These triggers can be designed to release a bioactive molecule, activate a therapeutic agent, or modulate a biological process in response to a light stimulus. nih.gov This field, often referred to as photopharmacology, aims to develop light-controlled drugs that can be activated at a specific site in the body, thereby minimizing off-target effects. nih.govnih.gov

One application of azobenzene's photoreactivity is in the development of photoswitchable inhibitors for enzymes that are dysregulated in disease states. researchgate.net For instance, a photoswitchable kinase inhibitor could be designed to be inactive in its trans form, allowing for systemic administration without side effects. Upon irradiation of the target tissue with a specific wavelength of light, the inhibitor would isomerize to its active cis form, leading to localized enzyme inhibition. researchgate.net

The design of such biomedical triggers requires careful consideration of the azobenzene derivative's properties, including its absorption spectrum, the efficiency of photoisomerization, and the stability of the isomers under physiological conditions. researchgate.net The development of azobenzenes that can be switched with visible or near-infrared light is a key area of research, as these wavelengths offer deeper tissue penetration and are less damaging to biological systems than UV light. researchgate.net

The table below outlines the key parameters for the development of azobenzene-based biomedical triggers.

| Parameter | Desired Characteristic for Biomedical Triggers | Rationale |

| Activation Wavelength | Red-shifted (visible or near-infrared) | Deeper tissue penetration and reduced phototoxicity. |

| Isomer Stability | High stability of the inactive isomer; tunable stability of the active isomer | Prevents premature activation and allows for controlled duration of action. |

| Photostationary State | High percentage of the desired isomer upon irradiation | Maximizes the therapeutic effect at the target site. |

| Fatigue Resistance | High resistance to photodegradation over multiple switching cycles | Ensures reliability and longevity of the photoswitchable system. |

The application of this compound and its derivatives in these advanced fields holds significant promise for the future of medicine and biochemical research, offering the potential for highly targeted and controllable therapeutic interventions and research tools.

Future Directions and Emerging Research Frontiers

Rational Design of Next-Generation 4,4'-Diethoxyazobenzene Derivatives

The rational design of new this compound derivatives is a key area of future research, aiming to precisely tune the molecule's properties for specific applications. By strategically modifying the molecular structure, scientists can control characteristics such as absorption wavelengths, isomerization quantum yields, and the thermal stability of the cis isomer.

One primary approach involves the introduction of various substituent groups to the azobenzene (B91143) core. The position and electronic nature of these substituents—whether electron-donating or electron-withdrawing—can significantly alter the electronic structure of the molecule. nih.govmdpi.com This, in turn, influences the energy levels of the molecular orbitals involved in the photoisomerization process, leading to shifts in the absorption spectra. rsc.org For instance, push-pull substitutions, where an electron-donating group is placed on one phenyl ring and an electron-withdrawing group on the other, can redshift the absorption bands to the visible or even near-infrared range. nih.gov This is highly desirable for applications in biological systems, where lower-energy light is less damaging. rcptm.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in the rational design process. bohrium.comresearchgate.netdoaj.org DFT calculations allow researchers to predict the structural and electronic properties of hypothetical derivatives before their synthesis, saving significant time and resources. researchgate.net These theoretical studies can provide insights into how different functional groups will affect properties like dipole moments, polarizabilities, and the energy difference between the trans and cis isomers. researchgate.net This predictive power enables the targeted design of molecules with optimized photoswitching behavior. nih.govmdpi.com For example, computational screening can identify substituents that enhance the separation between the absorption bands of the two isomers, which is crucial for achieving high photostationary states. nih.gov

Future research will likely focus on creating derivatives with enhanced features such as:

Multi-photoswitchable systems: Designing molecules with multiple azobenzene units to create complex, multi-state molecular machines. nih.govmdpi.com

Increased energy storage density: Modifying the structure to maximize the energy difference between the E and Z isomers for applications in molecular solar thermal systems. researchgate.net

Biocompatibility and water solubility: Incorporating functional groups that allow these photoswitches to be used in aqueous and biological environments. acs.org

The following table summarizes the influence of different substituent types on key properties of azobenzene derivatives.

| Substituent Type | Effect on Absorption Spectra | Influence on Isomer Stability | Potential Applications |

| Electron-Donating Groups (e.g., -NH2, -OH) | Red-shift of π→π* transition | May decrease the half-life of the cis isomer | Dyes, Molecular Sensors |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Can lead to red-shifted absorption, especially in push-pull systems | Can influence thermal relaxation rates | Nonlinear Optics, Data Storage |

| Ortho-substituents (e.g., -F, -Cl) | Can cause a bathochromic (red) shift and enable visible-light switching | Can increase the thermal stability of the cis isomer | Photopharmacology, Biological Imaging |

| Bulky Groups | Can sterically hinder isomerization | May increase the energy barrier for thermal relaxation | Molecular Motors, Actuators |

Integration of this compound into Complex Multicomponent Systems

A significant frontier in this compound research is its incorporation into larger, more complex systems to create functional materials. By embedding these molecular photoswitches into polymers, liquid crystals, or metal-organic frameworks (MOFs), their photoresponsive behavior can be translated into macroscopic changes in material properties. researchgate.net

Polymers: Azobenzene-containing polymers are a major area of investigation. mdpi.com When this compound or its derivatives are incorporated into a polymer chain, either as a side group or within the main backbone, the photoisomerization of the azobenzene units can induce significant changes in the polymer's conformation. This can lead to photomechanical effects, such as contraction and expansion of the material, making them suitable for applications like artificial muscles, soft robotics, and light-controlled actuators. mdpi.compastic.gov.pk The reversible trans-cis isomerization can also be used to alter the surface properties of a polymer film, for example, to control its wettability or adhesion. doaj.org

Liquid Crystals: The rod-like shape of trans-4,4'-diethoxyazobenzene makes it an excellent candidate for use as a guest molecule in liquid crystal hosts. The isomerization to the bent cis form disrupts the ordered alignment of the liquid crystal molecules, leading to a phase transition. This light-induced change in the liquid crystal phase can be harnessed for applications in optical data storage, displays, and light-controllable lenses.

Metal-Organic Frameworks (MOFs): Integrating azobenzene derivatives into the structure of MOFs offers a way to create porous materials with switchable properties. rsc.org The photoisomerization of the azobenzene units within the framework can alter the pore size and shape, allowing for the light-controlled capture and release of guest molecules. This has potential applications in gas storage, separation, and drug delivery. Studying azobenzene isomerization within the confined environment of a MOF also provides fundamental insights into how spatial constraints affect the switching process. rsc.org

Future work in this area will focus on developing more sophisticated multicomponent systems with enhanced functionality and control. This includes creating materials where the photoresponse is highly specific and efficient, and designing systems that can perform complex tasks in response to light stimuli.

Advancements in Scalable Synthesis and Manufacturing of Azobenzene-Based Functional Materials

For azobenzene-based functional materials to move from the laboratory to widespread application, the development of scalable and efficient synthesis and manufacturing processes is essential. Traditional methods for synthesizing azobenzenes can be time-consuming and may not be suitable for large-scale production. bohrium.comrsc.org

A promising approach for the scalable synthesis of azobenzene derivatives is the use of continuous flow chemistry. vapourtec.comnih.gov Flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, better reaction control, increased safety, and the potential for automation. The Baeyer-Mills reaction, a condensation reaction between anilines and nitrosobenzenes, has been successfully adapted to a continuous flow setup for the efficient synthesis of non-symmetric azobenzenes on a large scale. vapourtec.comnih.govresearchgate.net This method has been used to produce gram quantities of azobenzene derivatives for applications such as molecular solar thermal storage systems. nih.gov

The manufacturing of functional materials incorporating these molecules also presents challenges. Techniques for aligning azobenzene chromophores within a polymer matrix are crucial for achieving macroscopic photomechanical effects. mdpi.com Methods such as mechanical stretching, rubbing, or applying electric or magnetic fields are used to induce a preferred orientation of the molecules.

Future research in this area will focus on:

Developing new and more efficient catalytic systems for azobenzene synthesis that are suitable for flow chemistry.

Optimizing flow reactor designs to maximize yield and purity while minimizing waste. nih.gov

Exploring novel manufacturing techniques, such as 3D printing, to create complex, functional devices from azobenzene-containing materials.

Improving the reprocessability and recyclability of azobenzene-based polymers to enhance their sustainability. mdpi.com

The following table compares batch and continuous flow synthesis for azobenzene production.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Limited, difficult to scale up | Highly scalable by extending run time |

| Process Control | Difficult to control temperature and mixing | Precise control over reaction parameters |

| Safety | Potential for thermal runaway in large batches | Improved safety due to small reaction volumes |

| Reproducibility | Can have batch-to-batch variations | High reproducibility and consistency |

| Efficiency | Can be less efficient with longer reaction times | Often higher yields and shorter reaction times |

Exploration of Novel Photochemical Pathways and Energy Transduction Mechanisms

A deep understanding of the fundamental photochemical and photophysical processes that govern the behavior of this compound is crucial for its rational design and application. While the basic mechanism of trans-cis isomerization is well-established, there are still many nuances to be explored. rsc.orgresearchgate.net

Current research is focused on elucidating the detailed pathways of photoisomerization, including the roles of different excited states (such as nπ* and ππ*) and the geometry of the molecule as it transitions between the trans and cis forms. nih.govrsc.org The two primary proposed mechanisms are rotation around the N=N double bond and inversion at one of the nitrogen atoms. nih.gov High-level computational studies and advanced spectroscopic techniques, such as transient absorption spectroscopy, are being used to map the potential energy surfaces of the excited states and identify the barriers and intermediates involved in the isomerization process. nih.govpolimi.it

The efficiency of isomerization, known as the quantum yield, can be dependent on the wavelength of light used for excitation. nih.gov Understanding the factors that determine this wavelength dependence is a key area of research, as it can lead to more efficient photoswitching systems. rsc.org

Another important area is the study of how energy is transduced from the molecular level to the macroscopic level in azobenzene-containing materials. When an azobenzene unit isomerizes within a polymer or liquid crystal, it exerts a mechanical force on its surroundings. The collective effect of many such molecular events leads to the observed macroscopic response. researchgate.net Investigating how the structure and organization of the material affect the efficiency of this energy transduction is critical for developing more effective photomechanical materials. oaepublish.com

Future research will delve into more complex photochemical phenomena, such as multi-photon absorption and the behavior of azobenzene derivatives under high-intensity light. researchgate.net There is also growing interest in exploring the interplay between photoisomerization and other physical processes, such as redox reactions, which could lead to the development of multifunctional materials with novel response behaviors. researchgate.net

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational modeling and experimental investigation is a powerful driver of progress in the field of this compound research. rsc.org This combined approach allows for a deeper understanding of the structure-property relationships of these molecules and accelerates the discovery of new derivatives with desired functionalities. nih.govacs.org

Computational Chemistry's Role: Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to:

Predict the geometric and electronic structures of the trans and cis isomers. bohrium.comresearchgate.net

Calculate absorption spectra to predict the wavelengths at which the molecule will be photoactive. mdpi.com

Model the potential energy surfaces of the excited states to elucidate the isomerization mechanism. nih.govrsc.org

Screen virtual libraries of candidate molecules to identify those with the most promising properties for a given application. nih.gov

Experimental Research's Role: Experimental studies are essential for:

Synthesizing the designed molecules and materials. mdpi.comrsc.org